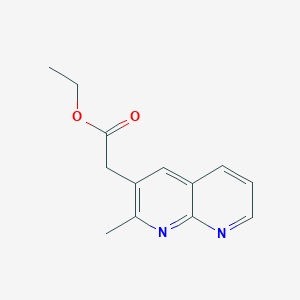

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-12(16)8-11-7-10-5-4-6-14-13(10)15-9(11)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKICWNWVLLRGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C2C(=C1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is PARP1 . PARP1, or Poly (ADP-ribose) polymerase 1, is a protein that plays a key role in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

This compound interacts with its target, PARP1, by inhibiting its activity. This inhibition leads to changes in the cellular processes that PARP1 is involved in, particularly DNA repair.

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway. When PARP1 is inhibited, the repair of single-strand DNA breaks is impaired. This can lead to the accumulation of DNA damage and ultimately, cell death.

Pharmacokinetics

It is known that the compound has good secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species.

Result of Action

The result of the action of this compound is the reduction of the effects on human bone marrow progenitor cells in vitro. This suggests that the compound may have potential therapeutic applications in conditions where DNA repair is compromised.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell signaling and metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell. The metabolic pathways of this compound are complex and can vary depending on the specific cellular context and environmental conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its localization within different tissues and cells can influence its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular function.

Biological Activity

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a naphthyridine moiety characterized by the following structure:

This compound exhibits unique chemical properties that contribute to its biological activities, including interactions with various enzymes and proteins.

Target Enzymes

The primary target of this compound is PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair processes. Inhibition of PARP1 leads to impaired repair of single-strand DNA breaks, resulting in the accumulation of DNA damage and potential cell death.

Biochemical Pathways

The inhibition of PARP1 affects several biochemical pathways:

- DNA Repair Pathway : The compound's action disrupts the normal repair mechanisms, leading to increased cellular stress and apoptosis.

- Cytochrome P450 Interaction : this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substances within the body.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption and Distribution : The compound is well absorbed and distributed within biological systems. It interacts with transporters that facilitate its movement across cell membranes.

- Metabolism : It undergoes metabolism primarily through cytochrome P450 enzymes, producing various metabolites that can also exhibit biological activity.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess antimicrobial properties. This compound has shown potential in inhibiting bacterial growth, making it a candidate for further exploration in treating infections .

Anticancer Activity

The compound's ability to inhibit PARP1 suggests potential applications in cancer therapy. By preventing DNA repair in cancer cells, it may enhance the efficacy of other chemotherapeutic agents .

Other Pharmacological Effects

Studies have indicated that this compound may exhibit anti-inflammatory and antihypertensive effects. Its influence on cellular signaling pathways could lead to broader therapeutic applications beyond antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Scientific Research Applications

Antiparasitic Activity

Recent research has highlighted the compound's potential as an antiparasitic agent. A study examined a series of naphthyridine derivatives, including ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate, for their in vitro activity against Leishmania species, which cause visceral leishmaniasis. The compound demonstrated promising results in inhibiting the growth of these parasites, suggesting its potential as a lead compound for further development in treating leishmaniasis .

Anticancer Properties

The compound's structural features suggest it may exhibit anticancer properties. Naphthyridine derivatives have been investigated for their ability to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound's mechanism of action is believed to involve the inhibition of specific kinases or other molecular targets related to cancer progression .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the naphthyridine core. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl group | Increases antiparasitic activity |

| Methyl group | Enhances lipophilicity and bioavailability |

| Halogen substitution | Modulates binding affinity to targets |

Research indicates that modifications at specific positions on the naphthyridine ring can significantly alter the compound's pharmacological profile .

Case Study: Leishmaniasis Treatment

In a collaborative study involving GlaxoSmithKline and academic institutions, this compound was part of a series aimed at developing new treatments for leishmaniasis. The study assessed the compound's efficacy in mouse models, revealing that while initial results were promising, further modifications were necessary to improve tolerability and efficacy in vivo .

Case Study: Cancer Cell Lines

Another study explored the effects of various naphthyridine derivatives on human cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells, with researchers investigating its potential to induce apoptosis through mitochondrial pathways. These findings support further investigation into its use as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three structurally related 1,8-naphthyridine derivatives (Table 1):

Table 1: Structural Comparison of Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate and Analogs

Key Observations:

- Substituent Effects: The methyl group at C2 in the target compound enhances lipophilicity compared to the hydroxy/oxo groups in 1186189-28-5. The propanoate chain in 495419-56-2 increases molecular weight but may reduce solubility compared to the acetate ester in the target compound.

Preparation Methods

Synthesis of the 2-Methyl-1,8-Naphthyridine Core

The key intermediate for the target compound is 2-methyl-1,8-naphthyridine , which is typically synthesized through condensation reactions involving 2-aminonicotinaldehyde and ketones or diketones.

- Condensation of 2-aminonicotinaldehyde with acetyl acetone or acetone

- In ethanol or methanol solvent, 2-aminonicotinaldehyde is reacted with acetyl acetone or acetone in the presence of a catalyst such as piperidine or L-proline.

- The reaction is performed under reflux conditions for extended periods (e.g., 16 hours).

- The product is isolated by filtration, washing, drying, and purification by flash chromatography.

- This method yields 2-methyl-1,8-naphthyridine with high purity and good yield (up to 99%).

| Reaction Component | Molecular Weight (g/mol) | Typical Amount (g) | Notes |

|---|---|---|---|

| 2-Aminonicotinaldehyde | 122.13 | ~11.1 | Non-benign reagent |

| Acetyl acetone / Acetone | 58.08 / 58.08 | ~15-16 | Solvent dependent |

| Catalyst (Piperidine / L-Proline) | 85.15 / 115.13 | ~10-11 | Catalyst for condensation |

| Solvent (Ethanol/Methanol) | - | 100-120 mL | Reaction medium |

Functionalization at the 3-Position of 1,8-Naphthyridine

After obtaining the 2-methyl-1,8-naphthyridine core, the next step involves introducing the acetyl or related substituent at the 3-position, which serves as the precursor for the ethyl acetate side chain.

Introduction of the Ethyl Acetate Side Chain

The ester side chain is introduced via alkylation or condensation reactions involving ethyl acetate or its activated derivatives.

Alternative Synthetic Routes Involving Grignard Reactions

Some synthetic strategies utilize Grignard reagents to functionalize the 1,8-naphthyridine nucleus:

- Grignard Reaction on N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide:

- The amide is converted to 2-methoxy-1,8-naphthyridine-3-carbaldehyde using a Grignard reagent.

- Subsequent condensation with aromatic aldehydes forms Schiff bases, which upon cyclisation yield substituted naphthyridine derivatives.

- Though this method is more commonly applied for other derivatives, it provides a conceptual framework for functionalizing the 3-position.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation | 2-Aminonicotinaldehyde + Acetyl acetone + Catalyst | 2-Methyl-1,8-naphthyridine |

| 2 | Functionalization | Friedel-Crafts acylation or condensation | 3-Acetyl-2-methyl-1,8-naphthyridine |

| 3 | Knoevenagel condensation | 3-Acetyl derivative + Ethyl cyanoacetate + NH4OAc | This compound |

| 4 | Grignard reaction (alt.) | Grignard reagent on carboxamide derivatives | Functionalized naphthyridine aldehydes |

Research Findings and Observations

- The condensation method using 2-aminonicotinaldehyde and acetyl acetone is highly efficient, yielding the core heterocycle with excellent purity and yield (up to 99%).

- Knoevenagel condensation with ethyl cyanoacetate under ammonium acetate catalysis provides a straightforward route to the ester-functionalized derivatives.

- Grignard-based methods offer versatility for further functionalization but are more complex and less direct for this compound specifically.

- Solvent choice (methanol, ethanol, dichloromethane) and catalysts (piperidine, L-proline, ammonium acetate) critically influence yield and purity.

- Purification typically involves flash chromatography with ethyl acetate/petroleum ether mixtures, ensuring isolation of the desired compound in high purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate and its key intermediates?

- Methodology :

- Intermediate synthesis : Start with functionalized naphthyridine cores. For example, 7-methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridine-3-carbaldehyde (3) can be synthesized via Vilsmeier–Haack formylation of precursor compounds .

- Acetate ester formation : React the naphthyridine carboxylic acid derivative with ethyl chloroacetate in the presence of a base (e.g., KCO) in DMF, monitored by TLC for completion .

- Key steps : Use propargyl bromide for alkynylation (e.g., (2a‑b)-(2-prop-2-yn-1-yloxy)naphthalene synthesis) or NaN for azide substitution in chloroacetamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR spectroscopy : Identify functional groups (e.g., carbonyl at 1610–1676 cm, nitrile at 2195–2257 cm) .

- NMR : Use H and C NMR to confirm substituent positions on the naphthyridine ring and ester linkage integrity.

- X-ray crystallography : Refine crystal structures using SHELXL (e.g., handling twinned data or high-resolution datasets) .

Q. What intermediates are commonly used in 1,8-naphthyridine derivative synthesis?

- Examples :

- 2-Chloro-N-phenylacetamides : Synthesized via reaction of anilines with chloroacetyl chloride in dichloromethane .

- Azido intermediates : Generated by substituting chloro groups with NaN under reflux .

- Carbaldehyde derivatives : Critical for cyclocondensation reactions to form pyridine-carbonitrile hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 1,8-naphthyridine derivatives?

- Methodology :

-

Ultrasound irradiation : Reduces reaction time and improves yields. For example, cyclocondensation of naphthyridine carbaldehyde with acetophenone derivatives under ultrasound achieves >85% yield in 2 hours vs. 6 hours under conventional heating .

-

Microwave-assisted synthesis : Accelerates heterocycle formation (e.g., 1,2,4-triazolo[4,3-a][1,8]naphthyridines) with higher purity .

Condition Yield (Conventional) Yield (Ultrasound) Time Saved Cyclocondensation 65–70% 85–90% 4 hours Thiation 75% 98% 3 hours Data derived from and .

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Methodology :

- SHELXL refinement : Use constraints for disordered moieties and twin refinement for non-merohedral twinning .

- High-resolution data : Prioritize datasets with resolution <1.0 Å to reduce ambiguity in electron density maps .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or hydrogen-bonding errors .

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). For example, 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives show binding affinity via hydrophobic and π-π stacking interactions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the naphthyridine core .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.